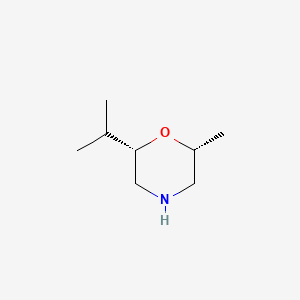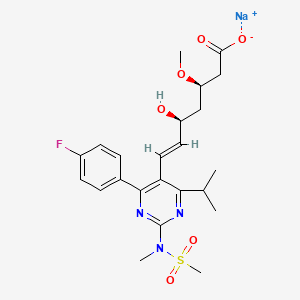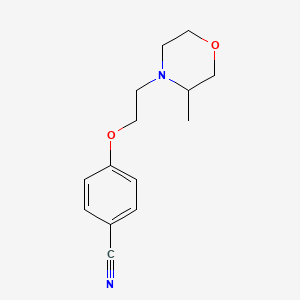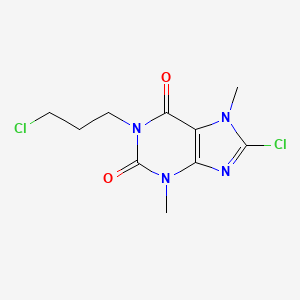
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a thiophene ring and a piperidine ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . Piperidine derivatives, on the other hand, are crucial in drug design and synthesis . The combination of these two rings in a single molecule makes this compound a compound of significant interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the formation of the thiophene ring followed by the introduction of the piperidine ring. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Cycloaddition Reactions: For instance, the cycloaddition of 1,4-dithiane-2,5-diol with ynals to produce substituted thiophene derivatives.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Major products formed from these reactions include oxidized thiophene derivatives, reduced alcohols, and substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit enzymes and modulate receptor activities . The thiophene ring can interact with various biological molecules, affecting their function and stability . These interactions can lead to the modulation of signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Piperidine Derivatives: Compounds like piperine and evodiamine, which contain piperidine rings, are known for their antioxidant and anticancer activities.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both thiophene and piperidine derivatives, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H17NO3S |
|---|---|
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
1-(2,5-dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO3S/c1-8-7-11(9(2)18-8)12(15)14-5-3-10(4-6-14)13(16)17/h7,10H,3-6H2,1-2H3,(H,16,17) |
Clé InChI |
WSFNOTZUVNZGFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(=O)N2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)




![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)

![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)


![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)



